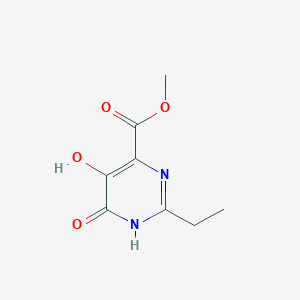
1-Ethyl-1H-pyrazole-5-carboxylic acid-D5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-1H-pyrazole-5-carboxylic acid-D5 is a deuterated derivative of 1-Ethyl-1H-pyrazole-5-carboxylic acid. This compound is characterized by the presence of a pyrazole ring, which is a five-membered heterocyclic structure containing two adjacent nitrogen atoms. The deuterium labeling (D5) indicates that five hydrogen atoms in the molecule have been replaced with deuterium, a stable isotope of hydrogen. This modification can be useful in various scientific applications, particularly in studies involving isotopic labeling.
Preparation Methods
The synthesis of 1-Ethyl-1H-pyrazole-5-carboxylic acid-D5 typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the pyrazole ring. Common starting materials include hydrazines and 1,3-diketones.
Cyclization Reaction: The hydrazine reacts with the diketone to form the pyrazole ring through a cyclization reaction.
Ethylation: The pyrazole ring is then ethylated using ethyl halides under basic conditions to introduce the ethyl group at the nitrogen atom.
Carboxylation: The ethylated pyrazole undergoes carboxylation to introduce the carboxylic acid group at the 5-position.
Deuteration: Finally, the compound is subjected to deuteration, where hydrogen atoms are replaced with deuterium using deuterated reagents.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
1-Ethyl-1H-pyrazole-5-carboxylic acid-D5 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl group or carboxylic acid group can be replaced with other functional groups using appropriate reagents.
Condensation: It can participate in condensation reactions with aldehydes or ketones to form various pyrazole derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, dichloromethane), catalysts (e.g., palladium, copper), and specific temperature and pressure conditions to optimize the reaction yield and selectivity.
Scientific Research Applications
1-Ethyl-1H-pyrazole-5-carboxylic acid-D5 has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as a reference standard in isotopic labeling studies.
Biology: The compound is employed in biochemical assays to study enzyme kinetics and metabolic pathways involving pyrazole derivatives.
Medicine: It serves as a precursor in the development of pharmaceutical agents, particularly those targeting neurological and inflammatory diseases.
Industry: The compound is used in the production of agrochemicals, dyes, and specialty chemicals due to its versatile reactivity and stability.
Mechanism of Action
The mechanism of action of 1-Ethyl-1H-pyrazole-5-carboxylic acid-D5 involves its interaction with specific molecular targets and pathways. The pyrazole ring can act as a ligand, binding to metal ions or enzyme active sites, thereby modulating their activity. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s binding affinity and specificity. The deuterium labeling can also influence the compound’s metabolic stability and pharmacokinetics, making it a valuable tool in drug development and metabolic studies.
Comparison with Similar Compounds
1-Ethyl-1H-pyrazole-5-carboxylic acid-D5 can be compared with other similar compounds, such as:
1-Methyl-1H-pyrazole-5-carboxylic acid: This compound has a methyl group instead of an ethyl group, which can affect its reactivity and binding properties.
1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid: The presence of an additional methyl group at the 3-position can influence the compound’s steric and electronic properties.
1-Phenyl-1H-pyrazole-5-carboxylic acid: The phenyl group introduces aromaticity, which can enhance the compound’s stability and interaction with aromatic binding sites.
The uniqueness of this compound lies in its deuterium labeling, which provides distinct advantages in isotopic labeling studies and enhances its metabolic stability.
Properties
Molecular Formula |
C6H8N2O2 |
|---|---|
Molecular Weight |
145.17 g/mol |
IUPAC Name |
2-(1,1,2,2,2-pentadeuterioethyl)pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C6H8N2O2/c1-2-8-5(6(9)10)3-4-7-8/h3-4H,2H2,1H3,(H,9,10)/i1D3,2D2 |
InChI Key |
FSMHDKRQCDWWGZ-ZBJDZAJPSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])N1C(=CC=N1)C(=O)O |
Canonical SMILES |
CCN1C(=CC=N1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


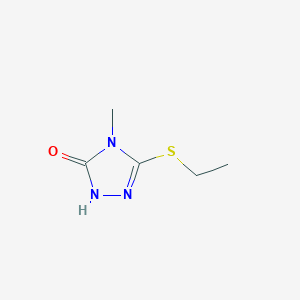
![4-Chloro-2-methylthiazolo[5,4-c]pyridine](/img/structure/B14014185.png)
![Ethyl 2-[(4-chlorophenyl)carbamoylamino]oxypropanoate](/img/structure/B14014186.png)
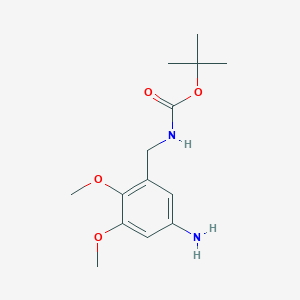
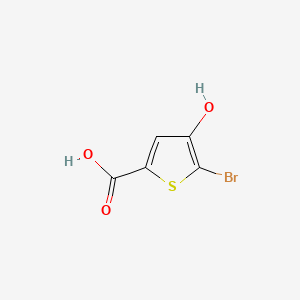
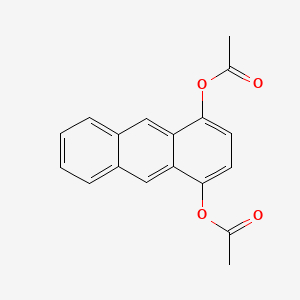
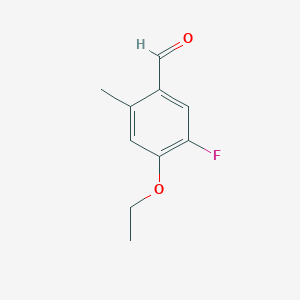
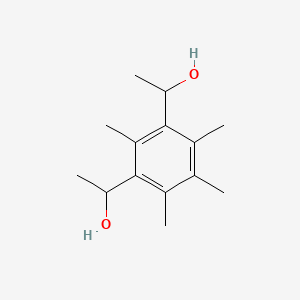

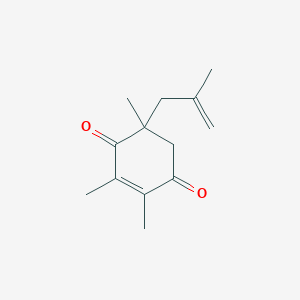
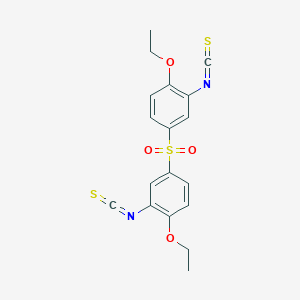
![[S(R)]-N-[(R)-[2-(Dicyclohexylphosphino)phenyl]-1-naphthalenylmethyl]-2-methyl-2-propanesulfinamide](/img/structure/B14014252.png)
![1-(4-Fluorophenyl)-3-[4-[4-[(4-fluorophenyl)carbamothioylamino]phenyl]sulfonylphenyl]thiourea](/img/structure/B14014262.png)
